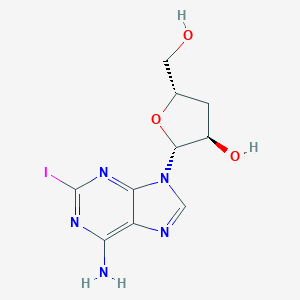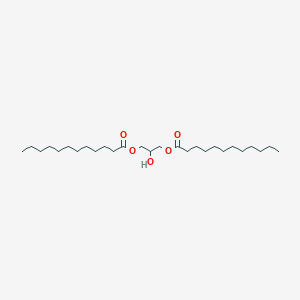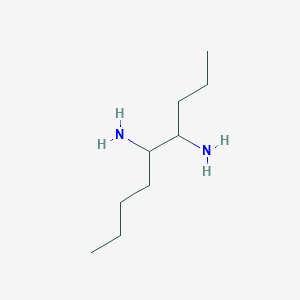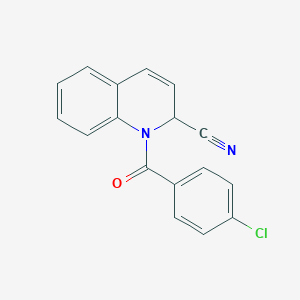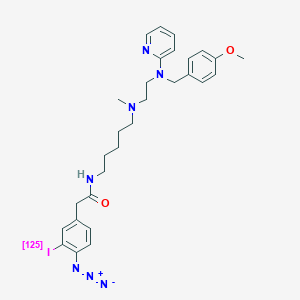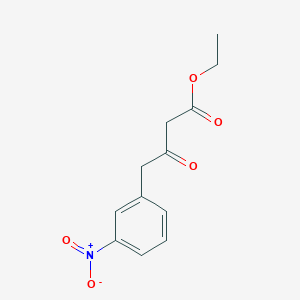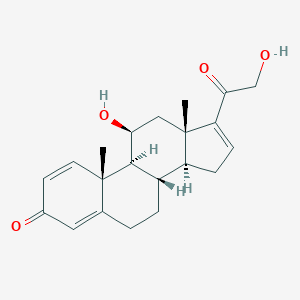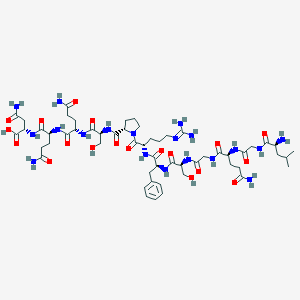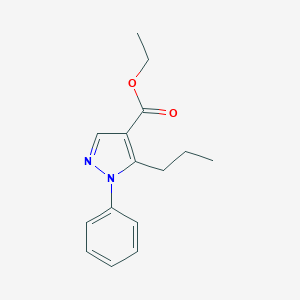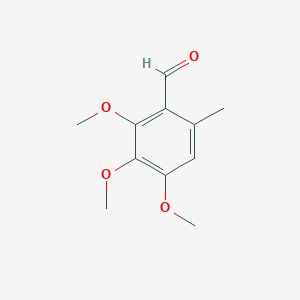
2,3,4-Trimethoxy-6-methylbenzaldehyde
Descripción general
Descripción
2,3,4-Trimethoxy-6-methylbenzaldehyde is an organic compound with the molecular formula C11H14O4. It is a derivative of benzaldehyde, characterized by the presence of three methoxy groups and a methyl group attached to the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research .
Mecanismo De Acción
Target of Action
It has been used as a reagent in the preparation of pyrroloindole derivatives , which suggests that it may interact with enzymes or receptors involved in the synthesis or function of these compounds.
Biochemical Pathways
Given its use in the synthesis of pyrroloindole derivatives , it may be involved in pathways related to the function of these compounds.
Result of Action
Compounds synthesized using this reagent have shown antitumor activity , suggesting that it may contribute to the cytotoxic effects of these compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3,4-Trimethoxy-6-methylbenzaldehyde can be synthesized through several methods. One common synthetic route involves the methylation of 2,3,4-trihydroxy-6-methylbenzaldehyde using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves similar methylation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
2,3,4-Trimethoxy-6-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 2,3,4-Trimethoxy-6-methylbenzoic acid.
Reduction: 2,3,4-Trimethoxy-6-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,3,4-Trimethoxy-6-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.
Comparación Con Compuestos Similares
Similar Compounds
2,3,4-Trimethoxybenzaldehyde: Lacks the methyl group at the 6-position.
2,4,5-Trimethoxybenzaldehyde: Has methoxy groups at different positions on the benzene ring.
3,4,5-Trimethoxybenzaldehyde: Another positional isomer with methoxy groups at the 3, 4, and 5 positions.
Uniqueness
2,3,4-Trimethoxy-6-methylbenzaldehyde is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The presence of the methyl group at the 6-position can affect its steric and electronic properties, making it distinct from other trimethoxybenzaldehyde derivatives .
Propiedades
IUPAC Name |
2,3,4-trimethoxy-6-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-7-5-9(13-2)11(15-4)10(14-3)8(7)6-12/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDNFMOQYYDECR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C=O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176913 | |
| Record name | 2,3,4-Trimethoxy-6-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22383-85-3 | |
| Record name | 2,3,4-Trimethoxy-6-methylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22383-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4-Trimethoxy-6-methylbenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022383853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4-Trimethoxy-6-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4-trimethoxy-6-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.845 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Q1: What is the structural characterization of 2,3,4-Trimethoxy-6-methylbenzaldehyde?
A1: this compound (C11H14O4) is an aromatic aldehyde derivative. [] In this molecule, the aldehyde group and the methoxy group at the para position are nearly coplanar with the benzene ring. []
Q2: Does this compound exhibit any biological activity?
A2: While this compound itself hasn't been extensively studied for its biological activity, a derivative, (2E,3E)-N1,N2-bis(2,3,4-trimethoxy-6-methylbenzylidene)ethane-1,2-diamine, has been synthesized and characterized. [] This derivative showed moderate antibacterial activity. [] This suggests that this compound could potentially serve as a scaffold for developing novel antibacterial agents.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
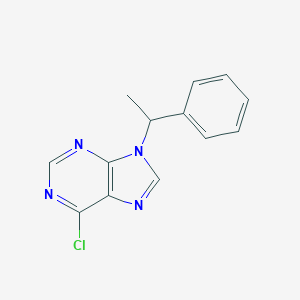
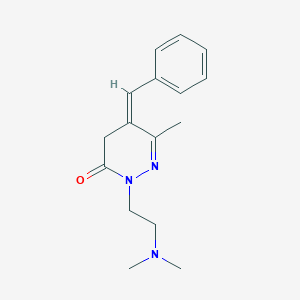
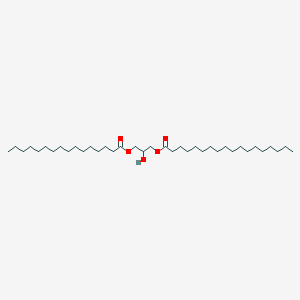
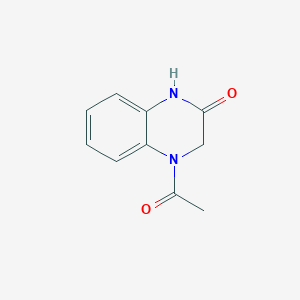
![5-[[(2-Hydroxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide](/img/structure/B53381.png)
